An In-depth Technical Guide to 4-Chloro-2-methylbenzaldehyde (CAS: 40137-29-9)
An In-depth Technical Guide to 4-Chloro-2-methylbenzaldehyde (CAS: 40137-29-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methylbenzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and potential pharmacological relevance. This document details its physicochemical properties, synthesis protocols, and explores its role as a precursor to biologically active molecules, including a discussion of relevant signaling pathways.
Physicochemical and Safety Data
4-Chloro-2-methylbenzaldehyde is a substituted aromatic aldehyde. Its reactivity is primarily dictated by the aldehyde functional group, with the chloro and methyl substituents influencing its electronic and steric properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Chloro-2-methylbenzaldehyde is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 40137-29-9 | [1][2][3] |
| Molecular Formula | C₈H₇ClO | [2][3] |
| Molecular Weight | 154.59 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 108-110 °C at 20 Torr | - |
| Melting Point | 227.5-229.0 °C | - |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |
| Refractive Index | 1.574 | [2] |
Spectral Data
| Spectroscopy | Data |
| ¹H NMR | Predicted chemical shifts and coupling constants are available through spectral databases. |
| ¹³C NMR | Predicted chemical shifts are available through spectral databases. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) expected at m/z 154.0185 (for ³⁵Cl) and 156.0156 (for ³⁷Cl). |
Safety Information
4-Chloro-2-methylbenzaldehyde is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation[3] |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Synthesis and Experimental Protocols
4-Chloro-2-methylbenzaldehyde can be synthesized through various routes. Below are detailed protocols for two common methods.
Synthesis via Oxidation of 4-Chloro-2-methylbenzyl alcohol
This method involves the oxidation of the corresponding benzyl (B1604629) alcohol to the aldehyde. Various oxidizing agents can be employed; a common and relatively mild method utilizes a copper(I)/TEMPO catalyst system with air as the oxidant.
Experimental Protocol:
-
Catalyst Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylbenzyl alcohol (1.0 eq), CuBr (0.05 eq), and 2,2'-bipyridyl (bpy) (0.05 eq) in a suitable solvent such as acetonitrile.
-
Reaction Initiation: Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 eq) and N-methylimidazole (NMI) (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield 4-Chloro-2-methylbenzaldehyde.[4]
Caption: Oxidation of 4-Chloro-2-methylbenzyl alcohol.
Synthesis from 4-Chlorobenzaldehyde (B46862)
This multi-step synthesis involves the protection of the aldehyde group, directed ortho-lithiation, methylation, and subsequent deprotection.
Experimental Protocol:
-
Aldehyde Protection: React 4-chlorobenzaldehyde with a suitable protecting group, such as N,N'-dimethylethylenediamine, to form the corresponding aminal. This is achieved by refluxing the aldehyde and the diamine in a suitable solvent (e.g., toluene) with azeotropic removal of water.
-
Directed Ortho-Lithiation: Dissolve the protected 4-chlorobenzaldehyde in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (-78 °C). Add a strong base, such as n-butyllithium, dropwise. The ortho-directing nature of the aminal group facilitates lithiation at the 2-position.
-
Methylation: To the lithiated intermediate, add methyl iodide at low temperature and allow the reaction to slowly warm to room temperature.
-
Deprotection: Quench the reaction with water and perform an acidic workup (e.g., with dilute HCl) to hydrolyze the aminal and regenerate the aldehyde, yielding 4-Chloro-2-methylbenzaldehyde.
-
Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.[5]
Caption: Synthesis from 4-Chlorobenzaldehyde workflow.
Applications in Drug Discovery and Organic Synthesis
4-Chloro-2-methylbenzaldehyde serves as a key intermediate in the synthesis of various organic molecules with potential biological activities.
Synthesis of Benzylidene Cyclopentenediones
This compound is a reactant in the synthesis of benzylidene cyclopentenediones, which have been investigated as inhibitors of botulinum neurotoxin A's zinc endopeptidase. The synthesis typically involves a Claisen-Schmidt condensation.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-2-methylbenzaldehyde (1.0 eq) and a cyclopentanone (B42830) derivative (e.g., 3-methylcyclopentanone, 1.0 eq) in a suitable solvent like ethanol.
-
Base Addition: Cool the mixture in an ice bath and add a solution of a strong base, such as sodium hydroxide, dropwise.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: The product often precipitates out of the solution. It can be collected by filtration, washed with a dilute acid and water, and then recrystallized from a suitable solvent to yield the pure benzylidene cyclopentenedione.
Precursor to Potential Therapeutic Agents
Derivatives of substituted benzaldehydes have shown promise in various therapeutic areas. While specific studies on 4-Chloro-2-methylbenzaldehyde are limited, related compounds have demonstrated activity as:
-
Cholinesterase Inhibitors: Substituted benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease.[6][7]
-
α-Glucosidase and α-Amylase Inhibitors: Certain benzaldehyde (B42025) derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[8] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.[8]
Involvement in Cellular Signaling Pathways
While direct studies on the signaling pathways affected by 4-Chloro-2-methylbenzaldehyde are not extensively reported, research on benzaldehyde and its derivatives provides insights into their potential biological mechanisms of action.
Anti-Inflammatory Effects and MAPK Signaling
A novel benzaldehyde isolated from a marine-derived fungus has been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in RAW264.7 macrophage cells.[9] This pathway is a critical regulator of inflammatory responses. The study demonstrated that the benzaldehyde derivative could inhibit the phosphorylation of key proteins in the MAPK cascade, including ERK, JNK, and p38.[9]
Caption: Inhibition of the MAPK signaling pathway.
Regulation of Cancer Cell Signaling Pathways
Benzaldehyde itself has been reported to suppress multiple signaling pathways that are often dysregulated in cancer cells.[10] These include:
-
PI3K/AKT/mTOR Pathway: A central pathway that regulates cell growth, proliferation, and survival.
-
STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: A key regulator of inflammatory and immune responses, as well as cell survival.
-
ERK Pathway: A component of the MAPK signaling cascade that is crucial for cell proliferation and differentiation.
The proposed mechanism involves the regulation of 14-3-3ζ-mediated protein-protein interactions, which can impact the activity of various components within these pathways.[10]
Caption: Benzaldehyde's inhibition of cancer signaling pathways.
Conclusion
4-Chloro-2-methylbenzaldehyde is a valuable building block in organic synthesis, providing access to a range of more complex molecules. Its derivatives, particularly benzylidene cyclopentenediones, have shown potential as enzyme inhibitors. Furthermore, the broader class of benzaldehydes exhibits interesting biological activities, including the modulation of key cellular signaling pathways involved in inflammation and cancer. Further research into the specific biological effects of 4-Chloro-2-methylbenzaldehyde and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 4-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 2757658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
